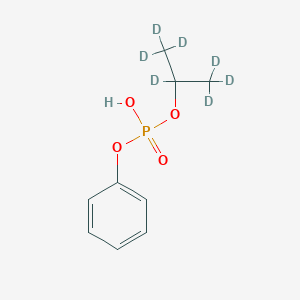

Isopropyl phenyl-d7

Description

Propriétés

Formule moléculaire |

C9H13O4P |

|---|---|

Poids moléculaire |

223.21 g/mol |

Nom IUPAC |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl phenyl hydrogen phosphate |

InChI |

InChI=1S/C9H13O4P/c1-8(2)12-14(10,11)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,11)/i1D3,2D3,8D |

Clé InChI |

WRXFONORSZHETC-UNAVHCQLSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(O)OC1=CC=CC=C1 |

SMILES canonique |

CC(C)OP(=O)(O)OC1=CC=CC=C1 |

Origine du produit |

United States |

Foundational & Exploratory

What is Isopropyl phenyl-d7 and its common uses in research?

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Deuterated Isopropyl Phenyl Compounds in Quantitative Analysis.

The term "Isopropyl phenyl-d7" is commonly used in chemical catalogs and research literature to refer to isotopically labeled compounds where a deuterated isopropyl group (a propyl group with seven deuterium atoms) is attached to a phenyl ring. Due to the ambiguity of this nomenclature, this guide will focus on two of the most common and commercially available research compounds that fall under this description: Isopropyl-d7-benzene (also known as Cumene-d7) and Isopropyl Phenyl Phosphate-d7 .

These compounds are primarily utilized as internal standards in quantitative analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Their structural and chemical similarity to their non-deuterated counterparts, combined with their distinct mass difference, makes them ideal for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for accurate quantification as it effectively corrects for sample matrix effects and variations in sample preparation and instrument response.

Core Compounds and Their Properties

A summary of the key physicochemical properties of Isopropyl-d7-benzene and Isopropyl Phenyl Phosphate-d7 is presented below. These tables provide a quick reference for researchers to compare the characteristics of these two important analytical standards.

Table 1: Physicochemical Properties of Isopropyl-d7-benzene

| Property | Value |

| Synonyms | Cumene-isopropyl-d7, (Heptadeuterioisopropy)benzene |

| CAS Number | 20201-28-9 |

| Linear Formula | C₆H₅CD(CD₃)₂ |

| Molecular Formula | C₉H₅D₇ |

| Molecular Weight | 127.23 g/mol |

| Appearance | Liquid |

| Boiling Point | 152-154 °C |

| Density | 0.914 g/mL at 25 °C |

| Isotopic Purity | ≥98 atom % D |

| Mass Shift | M+7 |

Table 2: Physicochemical Properties of Isopropyl Phenyl Phosphate-d7

| Property | Value |

| Synonyms | Mono(1-methylethyl-d7) Phosphoric Acid Monophenyl Ester |

| CAS Number | Not consistently assigned; varies by supplier |

| Molecular Formula | C₉H₆D₇O₄P |

| Molecular Weight | 223.21 g/mol |

| Appearance | Clear Colorless Oil |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

| Boiling Point | ~400 °C (for non-deuterated tri-isopropylated phenyl phosphate) |

| Density | ~1.168 g/cm³ at 20 °C (for non-deuterated tri-isopropylated phenyl phosphate) |

| Isotopic Purity | Typically ≥98% |

Synthesis Pathways

The synthesis of these deuterated compounds involves incorporating the deuterium atoms at the isopropyl group, which is then attached to the phenyl ring. The following diagrams illustrate the plausible synthetic routes for both Isopropyl-d7-benzene and Isopropyl Phenyl Phosphate-d7.

Common Uses in Research and Experimental Protocols

The primary application of both Isopropyl-d7-benzene and Isopropyl Phenyl Phosphate-d7 is as internal standards for isotope dilution mass spectrometry. Below are detailed experimental workflows and protocols for their use in GC-MS and LC-MS/MS, respectively.

Isopropyl-d7-benzene in GC-MS Analysis of Aromatic Hydrocarbons

Isopropyl-d7-benzene is an excellent internal standard for the quantification of cumene and other volatile aromatic hydrocarbons in various matrices, including environmental samples and petroleum products.

Experimental Protocol: Quantification of Cumene in Water by GC-MS

-

Preparation of Standards:

-

Prepare a stock solution of non-deuterated cumene in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of Isopropyl-d7-benzene in methanol at a concentration of 1 mg/mL.

-

Create a series of calibration standards by diluting the cumene stock solution to concentrations ranging from 1 to 100 µg/L in clean water.

-

Spike each calibration standard and a blank water sample with the Isopropyl-d7-benzene solution to a final concentration of 20 µg/L.

-

-

Sample Preparation:

-

Collect 100 mL of the water sample in a glass container.

-

Spike the sample with the Isopropyl-d7-benzene solution to a final concentration of 20 µg/L.

-

Add 10 mL of dichloromethane and shake vigorously for 2 minutes for liquid-liquid extraction.

-

Allow the phases to separate and collect the dichloromethane layer.

-

Dry the extract with anhydrous sodium sulfate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Instrumental Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet: Splitless mode, 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Cumene: Quantifier ion m/z 105, Qualifier ion m/z 120.

-

Isopropyl-d7-benzene: Quantifier ion m/z 112, Qualifier ion m/z 127.

-

-

-

Data Analysis and Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of cumene to the peak area of Isopropyl-d7-benzene against the concentration of cumene for the calibration standards.

-

Calculate the concentration of cumene in the sample using the peak area ratio from the sample and the calibration curve.

-

Isopropyl Phenyl Phosphate-d7 in LC-MS/MS Analysis of Organophosphate Flame Retardants

Isopropyl Phenyl Phosphate-d7 is used as an internal standard for the analysis of isopropyl phenyl phosphates and other organophosphate flame retardants (OFRs) in environmental and biological samples. LC-MS/MS is the preferred technique for these less volatile and more polar compounds.[1]

Experimental Protocol: Quantification of Isopropylated Phenyl Phosphates in House Dust by LC-MS/MS

-

Preparation of Standards:

-

Prepare stock solutions of target isopropyl phenyl phosphate isomers (e.g., mono-, di-, tri-isopropylphenyl phosphate) in acetonitrile at 1 mg/mL.

-

Prepare a stock solution of Isopropyl Phenyl Phosphate-d7 in acetonitrile at 1 mg/mL.

-

Create a series of calibration standards by diluting the OFR stock solutions in acetonitrile to concentrations ranging from 0.1 to 50 ng/mL.

-

Spike each calibration standard and a blank solvent sample with the Isopropyl Phenyl Phosphate-d7 solution to a final concentration of 10 ng/mL.

-

-

Sample Preparation:

-

Weigh 100 mg of sieved house dust into a polypropylene tube.

-

Spike the dust sample with the Isopropyl Phenyl Phosphate-d7 solution to a final concentration of 10 ng/g.

-

Add 5 mL of acetonitrile and vortex for 1 minute, followed by ultrasonication for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) for cleanup.

-

Elute the analytes with acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of 50:50 methanol:water.

-

-

LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph: Shimadzu Nexera X3 or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the target analytes.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions would need to be optimized for each specific isopropyl phenyl phosphate isomer and the d7-internal standard. For example:

-

Analyte (e.g., mono-isopropylphenyl diphenyl phosphate): Precursor ion [M+H]⁺ -> Product ion(s).

-

Isopropyl Phenyl Phosphate-d7: Precursor ion [M+H]⁺ -> Product ion(s).

-

-

-

Data Analysis and Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of Isopropyl Phenyl Phosphate-d7 against the concentration of the analyte for the calibration standards.

-

Calculate the concentration of the target OFR in the dust sample using the peak area ratio from the sample and the calibration curve, accounting for the initial sample weight.

-

Conclusion

Isopropyl-d7-benzene and Isopropyl Phenyl Phosphate-d7 are invaluable tools for researchers requiring accurate and precise quantification of aromatic hydrocarbons and organophosphate flame retardants, respectively. Their use as internal standards in isotope dilution mass spectrometry provides a robust methodology to overcome the challenges of complex sample matrices. The detailed protocols and data presented in this guide offer a comprehensive resource for the successful application of these deuterated compounds in advanced analytical research.

References

The Principle of Isotope Dilution Mass Spectrometry: A Definitive Quantitative Technique

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized as a definitive method for the highest level of accuracy and precision in quantitative analysis.[1][2] Its unique methodology, which employs an isotopically labeled version of the analyte as an internal standard, allows it to effectively correct for sample loss during preparation and for variations in instrument response.[2][3] This makes IDMS the gold standard for applications demanding the most reliable and SI-traceable measurement results, from metabolic research to the development and quality control of pharmaceuticals.[1][4]

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental concept of IDMS involves the addition of a known quantity of an isotopically enriched standard, often called a "spike," to a sample containing an unknown amount of the target analyte.[2] This spike is chemically identical to the analyte but differs in its isotopic composition (e.g., containing ²H, ¹³C, or ¹⁵N), giving it a different mass that is distinguishable by a mass spectrometer.[2][5]

The core premise is that the native (unlabeled) analyte and the stable isotope-labeled (SIL) standard will exhibit identical chemical and physical behavior throughout the entire analytical process, including extraction, purification, and ionization.[2] Once the spike and sample are thoroughly mixed and equilibrated, any subsequent loss of material will affect both the analyte and the standard proportionally. This preserves the critical ratio of their abundances.[1] By precisely measuring this altered isotope ratio in the final mixture, the original concentration of the analyte in the sample can be calculated with exceptional accuracy.[1]

Methodologies in Isotope Dilution Mass Spectrometry

Several IDMS strategies have been developed to enhance accuracy and address specific analytical challenges. The primary methods are Single and Double Isotope Dilution.

-

Single Isotope Dilution Mass Spectrometry (ID¹MS): This is the most direct approach where a known amount of a certified, isotopically enriched standard is added to the sample. The analyte concentration is determined from the single measured isotope ratio in the mixture.[1] This method's accuracy is highly dependent on the accurate characterization and purity of the isotopic standard.[6]

-

Double Isotope Dilution Mass Spectrometry (ID²MS): This more advanced technique eliminates the need for a pre-certified isotopic standard.[1] Instead, the isotopically enriched spike is calibrated in a separate experiment against a primary standard of the analyte with a natural isotopic composition. The sample is then analyzed using this newly characterized spike.[4] The "exact-matching" approach, where the isotope ratio in the sample blend is closely matched to the calibration blend, can significantly reduce measurement uncertainty and correct for biases in the isotopic enrichment of the standard.[1][6]

| Methodology | Principle | Advantages | Limitations |

| Single IDMS (ID¹MS) | A certified isotopic standard is added to the sample; concentration is calculated from one ratio measurement.[1] | Simpler and faster workflow. | Accuracy is critically dependent on the certified concentration and isotopic purity of the standard.[6] |

| Double IDMS (ID²MS) | The isotopic standard is calibrated against a primary standard of the analyte; involves comparing two isotope ratio measurements (sample blend vs. calibration blend).[4] | Highest level of accuracy; eliminates the need for a certified isotopic standard, correcting for its potential impurities or degradation.[1][6] | More complex and time-consuming experimental setup. |

Table 1: Comparison of Single and Double Isotope Dilution Mass Spectrometry methodologies.

Generalized Experimental Workflow

The successful implementation of an IDMS method follows a meticulous workflow to ensure accurate and reproducible results.[2] Each step, from sample preparation to data analysis, is critical for achieving the high precision inherent to the technique.

Detailed Experimental Protocol: Quantification of a Small Molecule in Human Plasma by LC-IDMS/MS

This protocol provides a practical example for the quantification of a therapeutic drug in a complex biological matrix, a common application in drug development.

4.1. Materials and Reagents

-

Analyte of interest (certified analytical standard)

-

Isotopically labeled internal standard (e.g., Deuterated or ¹³C-labeled analogue)

-

Human Plasma (drug-free, for calibration and controls)

-

Methanol and Acetonitrile (HPLC or LC-MS grade)

-

Formic Acid and Ammonium Acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Protein Precipitation Reagent (e.g., cold acetonitrile or trichloroacetic acid)

4.2. Sample Preparation

-

Spiking: To 100 µL of a plasma sample (calibrator, quality control, or unknown), add a precise volume (e.g., 20 µL) of the internal standard spiking solution at a known concentration.[3] The amount should be chosen to be in the mid-range of the expected analyte concentration.[3]

-

Vortexing: Vortex the mixture for 10-30 seconds to ensure thorough mixing and to initiate cell lysis and protein denaturation.[2]

-

Protein Precipitation: Add three volumes of a cold protein precipitation reagent (e.g., 300 µL of acetonitrile). Vortex vigorously for at least 30 seconds to precipitate plasma proteins.[3]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[2]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for analysis, avoiding disturbance of the protein pellet.[2]

4.3. LC-MS/MS Conditions

-

Chromatography: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

-

Mobile Phase A: 0.1% formic acid in water.[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.[2]

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix interferences.

-

Ionization: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Mass Spectrometry: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[7] Specific precursor-to-product ion transitions for both the analyte and the labeled internal standard must be optimized.

4.4. Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.[3]

-

Ratio Plotting: Plot the ratio of the peak area of the analyte's quantifier ion to the peak area of the internal standard's quantifier ion against the known concentration of the analyte for each calibrator.[3]

-

Concentration Calculation: Use the resulting linear regression equation to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.

| Performance Metric | Typical IDMS Performance | Significance |

| Accuracy / Trueness | High, often considered a "definitive method" or "gold standard".[2] | Minimizes systematic errors, providing results that are very close to the true value. |

| Precision (Repeatability) | Excellent, with relative standard deviations (RSDs) typically < 1-2%. | High reproducibility of results under the same operating conditions. |

| Selectivity | Very high, due to the combination of chromatographic separation and mass-specific detection (MS/MS).[8] | Reduces the impact of matrix interferences, ensuring the measured signal is from the analyte of interest. |

| Robustness | High, as the ratio-based measurement compensates for variations in extraction efficiency and instrument response.[1][5] | Method performance is less affected by minor procedural variations. |

| Uncertainty | Low, capable of achieving relative expanded uncertainties of <0.1% with careful implementation.[9] | Provides a high degree of confidence in the quantitative measurement. |

Table 2: Typical quantitative performance characteristics of Isotope Dilution Mass Spectrometry.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. biotage.com [biotage.com]

- 6. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Mass Spectrometry by Isotope Dilution and Multiple Reaction Monitoring (MRM) | Springer Nature Experiments [experiments.springernature.com]

- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]

Commercial Availability and Application of Deuterated Isopropyl Phenyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of deuterated isopropyl phenyl compounds, their synthesis, and their applications in research and drug development. The strategic incorporation of deuterium into molecules containing the isopropyl phenyl moiety can significantly alter their metabolic fate, offering a powerful tool for optimizing pharmacokinetic properties and exploring metabolic pathways.

Commercial Availability of Deuterated Isopropyl Phenyl Compounds

A range of deuterated compounds featuring the isopropyl phenyl scaffold are commercially available from various suppliers. These isotopically labeled molecules are crucial for use as internal standards in quantitative bioanalysis, for elucidating metabolic pathways, and for developing next-generation therapeutics with improved metabolic stability. The following table summarizes a selection of commercially available deuterated isopropyl phenyl compounds.

| Compound Name | Deuteration Pattern | Supplier(s) | CAS Number |

| Cumene-d12 | Perdeuterated | Sigma-Aldrich, Apollo Scientific | 97732-82-6 |

| 2-Phenyl-d5-propane | Phenyl-d5 | Alfa Chemistry | Not available |

| (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 hydrochloride | Isopropyl-d5 | MedchemExpress | Not available |

| Isopropylbenzene-D12 | Perdeuterated | Apollo Scientific | 97732-82-6 |

Experimental Protocols for Synthesis

The synthesis of deuterated isopropyl phenyl compounds can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the final compound. Below are representative protocols for the synthesis of key deuterated isopropyl phenyl compounds.

Synthesis of Cumene-d12 by Friedel-Crafts Alkylation of Benzene-d6

This protocol describes the synthesis of perdeuterated cumene (Cumene-d12) via the Friedel-Crafts alkylation of benzene-d6 with propylene.

Materials:

-

Benzene-d6 (C6D6)

-

Propylene (CH3CH=CH2)

-

Anhydrous Aluminum Chloride (AlCl3)

-

Dry diethyl ether

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser protected by a drying tube.

-

Under an inert atmosphere (e.g., argon or nitrogen), add benzene-d6 (1.0 equivalent) to the flask.

-

Cool the flask in an ice bath.

-

Carefully add anhydrous aluminum chloride (0.3 equivalents) to the stirred solution in portions.

-

Once the AlCl3 has dissolved, bubble propylene gas through the solution at a controlled rate while maintaining the temperature at 0-5 °C.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to obtain pure Cumene-d12.[1][2]

Synthesis of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 hydrochloride

This protocol outlines the synthesis of a deuterated analog of amphetamine, starting from a deuterated precursor.

Materials:

-

Phenyl-2-propanone

-

Lithium aluminum deuteride (LiAlD4)

-

Anhydrous diethyl ether

-

Hydrochloric acid (in ether)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a stirred suspension of lithium aluminum deuteride (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of phenyl-2-propanone (1.0 equivalent) in anhydrous diethyl ether to the LiAlD4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude deuterated amine.

-

Dissolve the crude amine in anhydrous diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (±)-1-Amino-2-phenylpropane-d5 hydrochloride.

Signaling Pathways and Experimental Workflows

The primary application of deuterating isopropyl phenyl compounds in drug development is to modulate their metabolism, which is often mediated by cytochrome P450 (CYP) enzymes. Deuteration at a site of metabolic oxidation can slow down the rate of metabolism due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond is cleaved more slowly than a carbon-hydrogen bond.[3][4][5] This can lead to an improved pharmacokinetic profile, including a longer half-life and increased drug exposure. In some cases, blocking a primary metabolic pathway can lead to "metabolic switching," where the drug is metabolized through alternative pathways.[6][7][8]

Below are diagrams illustrating the metabolic pathway of cumene and a typical experimental workflow for assessing the metabolic stability of a deuterated compound.

Conclusion

Deuterated isopropyl phenyl compounds are valuable tools for researchers in drug discovery and development. Their commercial availability, coupled with established synthetic methodologies, facilitates their use in a variety of applications. By leveraging the kinetic isotope effect, scientists can modulate the metabolic properties of drug candidates containing the isopropyl phenyl moiety, potentially leading to the development of safer and more effective medicines. The experimental workflows outlined in this guide provide a framework for evaluating the impact of deuteration on metabolic stability, a critical step in the drug development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Labyrinth of Drug Discovery: A Technical Guide to the Synthesis of Isotope-Labeled Internal Standards

For Immediate Release

In the intricate world of pharmaceutical research and development, the precise quantification of drug candidates and their metabolites is paramount. Isotope-labeled internal standards (IL-IS) have emerged as an indispensable tool, offering unparalleled accuracy in bioanalytical assays. This technical guide provides an in-depth exploration of the core synthesis pathways for these critical reagents, tailored for researchers, scientists, and drug development professionals. It offers a comprehensive overview of synthetic strategies, detailed experimental protocols, and the analytical workflows where these standards are deployed.

Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the IL-IS is added to a sample at the earliest possible stage.[1] Because the IL-IS is chemically identical to the analyte of interest, it behaves almost identically during sample extraction, purification, and analysis.[1] Any loss of the analyte during sample processing is mirrored by a proportional loss of the IL-IS. By measuring the ratio of the mass spectrometric response of the native analyte to that of the IL-IS, accurate and precise quantification can be achieved, effectively correcting for variations in sample handling and instrument response.[1]

Core Synthesis Strategies

The incorporation of stable isotopes into a molecule can be achieved through two primary methodologies: chemical synthesis using isotopically enriched building blocks and hydrogen-deuterium (H/D) exchange.

Chemical Synthesis with Labeled Precursors: This "bottom-up" approach involves designing a synthetic route that incorporates commercially available starting materials already enriched with the desired isotope. This method offers precise control over the location and number of isotopic labels within the molecule. For example, the synthesis of ¹³C-labeled compounds can be achieved by incorporating reagents like ¹³C-labeled carbon dioxide, methanol, or formaldehyde into the synthetic scheme.[2]

Hydrogen-Deuterium Exchange: This method is a more direct approach for introducing deuterium into a molecule. It involves the exchange of protons (¹H) with deuterons (²H) from a deuterium-rich source, such as deuterated water (D₂O) or deuterium gas (D₂).[3] This exchange can be facilitated by catalysts such as palladium on carbon (Pd/C) in the presence of D₂O and a reducing agent like aluminum.[4] While often simpler to execute, H/D exchange may offer less control over the specific positions of labeling compared to chemical synthesis.[3]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of representative isotope-labeled internal standards, along with key quantitative data.

Synthesis of Deuterated Testosterone (d₃-Testosterone)

Deuterated testosterone is a crucial internal standard for the accurate quantification of this endogenous steroid hormone in clinical and research settings.

Experimental Protocol:

A common route for the synthesis of d₃-testosterone involves the reaction of dehydroepiandrosterone with deuterium-labeled methyl magnesium iodide, followed by an Oppenauer oxidation.[5]

-

Step 1: Grignard Reaction. Dehydroepiandrosterone is reacted with methyl-d₃ magnesium iodide (CD₃MgI) in an appropriate solvent like anhydrous diethyl ether or tetrahydrofuran (THF). The Grignard reagent adds to the 17-keto group, forming the 17α-methyl-d₃-androst-5-ene-3β,17β-diol intermediate.

-

Step 2: Oppenauer Oxidation. The intermediate diol is then oxidized using a ketone, such as acetone or cyclohexanone, in the presence of an aluminum alkoxide catalyst (e.g., aluminum isopropoxide). This selectively oxidizes the 3β-hydroxyl group to a ketone and shifts the double bond to the C4-C5 position, yielding 17α-methyl-d₃-testosterone.

-

Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the final high-purity d₃-testosterone.[6]

| Parameter | Value | Reference |

| Overall Yield | 70-75% | [4] |

| Chemical Purity (HPLC) | >99.0% | [4][6] |

| Isotopic Purity | >99% | [7] |

Synthesis of ¹³C-Labeled Metformin (¹³C₆-Metformin)

Metformin is a widely prescribed anti-diabetic drug. A ¹³C-labeled internal standard is essential for pharmacokinetic and bioequivalence studies.

Experimental Protocol:

The synthesis of uniformly ¹³C-labeled metformin can be achieved starting from ¹³C-labeled precursors.

-

Step 1: Synthesis of Labeled Cyanoguanidine. This intermediate can be prepared from ¹³C-labeled precursors through a multi-step synthesis.

-

Step 2: Condensation with Dimethylamine. The labeled cyanoguanidine is then reacted with dimethylamine to form metformin.

Note: Detailed, publicly available protocols for the complete synthesis of ¹³C₆-Metformin are scarce. The general strategy involves building the molecule from commercially available ¹³C-enriched starting materials.

| Parameter | Typical Value | Reference |

| Chemical Purity (HPLC) | ≥98% | |

| Isotopic Enrichment | ≥99% | [8] |

Synthesis of ¹⁵N-Labeled Caffeine (¹⁵N₃-Caffeine)

Caffeine, a ubiquitous stimulant, is extensively studied in metabolic and pharmacokinetic research. ¹⁵N-labeled caffeine serves as an excellent internal standard.

Experimental Protocol:

A common method for synthesizing ¹⁵N-labeled caffeine involves the methylation of a ¹⁵N-labeled xanthine precursor.

-

Step 1: Preparation of ¹⁵N-Xanthine. This can be synthesized from ¹⁵N-labeled urea and other precursors.

-

Step 2: Methylation. The ¹⁵N-xanthine is then methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[9] For example, the reaction of theophylline (1,3-dimethylxanthine) with a methylating agent under basic conditions yields caffeine.[10] To produce ¹⁵N₃-caffeine, all three nitrogen atoms in the xanthine core would need to be ¹⁵N-labeled.

-

Purification: The synthesized caffeine is purified by recrystallization to achieve high purity.[10]

| Parameter | Reported Value | Reference |

| Yield | 80.4% - 95.0% | [10] |

| Chemical Purity (Recrystallization) | >99.0% | [11] |

| Isotopic Enrichment | Typically >98% | - |

Analytical Workflows and Applications

Isotope-labeled internal standards are central to a variety of analytical workflows, particularly in the context of drug development.

Pharmacokinetic (PK) Study Workflow

Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Experimental Protocol for a Pharmacokinetic Study: [12]

-

Dosing: A cohort of test subjects (e.g., rodents or human volunteers) is administered the drug candidate.

-

Sample Collection: Biological samples (e.g., blood, plasma, urine) are collected at predetermined time points.

-

Sample Preparation:

-

A known amount of the isotope-labeled internal standard is added to each collected sample.

-

Proteins are precipitated using a solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant is transferred for analysis.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.

-

-

Data Analysis:

-

The peak areas of the analyte and the internal standard are integrated.

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of calibration standards.

-

The concentration of the analyte in the unknown samples is determined from the calibration curve.

-

Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t₁/₂) are calculated from the concentration-time data.

-

Metabolic Pathway Analysis

Stable isotope tracers are powerful tools for elucidating metabolic pathways. By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites.[13]

Experimental Protocol for Metabolic Pathway Analysis: [14]

-

Labeling: A biological system (e.g., cell culture, animal model) is exposed to a substrate labeled with a stable isotope (e.g., ¹³C-glucose, ¹⁵N-glutamine).

-

Metabolism: The labeled substrate is allowed to be metabolized by the system for a defined period.

-

Quenching and Extraction: Metabolic activity is rapidly halted (quenched), and the metabolites are extracted from the cells or tissues.

-

Analysis: The extracted metabolites are analyzed by mass spectrometry (LC-MS or GC-MS) to determine the mass distribution of the isotopologues for each metabolite.

-

Data Interpretation: The pattern and extent of isotope incorporation into different metabolites provide information about the active metabolic pathways and the relative flux through them.

Conclusion

The synthesis and application of isotope-labeled internal standards are fundamental to modern drug development and metabolic research. The choice of synthetic strategy depends on the desired labeling pattern, the complexity of the target molecule, and cost considerations. By providing accurate and precise quantification, these standards enable researchers to make confident decisions throughout the drug discovery and development pipeline, ultimately contributing to the creation of safer and more effective medicines.

References

- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ascpt.org [ascpt.org]

- 4. CN106397521A - Testosterone preparation method - Google Patents [patents.google.com]

- 5. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

- 7. Quantitative determination of human serum testosterone via isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques | Texila Journal [texilajournal.com]

- 10. CN104892611A - Synthetic method of caffeine - Google Patents [patents.google.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. benchchem.com [benchchem.com]

- 13. scholars.mssm.edu [scholars.mssm.edu]

- 14. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to Analytical Standards for LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practices for the effective use of analytical standards in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Adherence to these principles is critical for ensuring the accuracy, precision, and reliability of quantitative and qualitative analytical data in research, drug development, and quality control.

The Crucial Role of Analytical Standards in LC-MS/MS

Analytical standards are highly purified compounds of known identity, purity, and concentration that serve as a reference point for the calibration of analytical instruments and the validation of analytical methods.[1] In LC-MS/MS, their primary functions are to:

-

Calibrate the instrument response to establish a relationship between the signal intensity and the concentration of an analyte.[1]

-

Validate analytical methods by assessing parameters such as accuracy, precision, linearity, and specificity.[1]

-

Ensure the quality and consistency of analytical results by serving as a benchmark for ongoing performance monitoring.[2]

Types of Analytical Standards

The selection of an appropriate analytical standard is a critical step that depends on the specific application and the nature of the analyte. The main types of standards used in LC-MS/MS are detailed below.

External Standards

External standards are analyzed separately from the sample. A series of solutions containing the standard at known concentrations are prepared and injected into the LC-MS/MS system to create a calibration curve. The concentration of the analyte in the unknown sample is then determined by interpolating its response from this curve.

Internal Standards

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added to all samples, calibrators, and quality control (QC) samples at a constant concentration.[3][4][5] The use of an internal standard is highly recommended for LC-MS/MS analysis to compensate for variations in sample preparation, injection volume, and matrix effects.[3][5]

There are two primary types of internal standards:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for LC-MS/MS. A SIL-IS is a form of the analyte where one or more atoms have been replaced with a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[3] This results in a compound that has nearly identical chemical and physical properties to the analyte, including extraction recovery and chromatographic retention time, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[3]

-

Structural Analogs: When a SIL-IS is not available, a structural analog can be used. This is a compound that is chemically similar to the analyte but has a different molecular structure and mass. The ideal structural analog should have similar extraction and ionization properties to the analyte.

Quality and Purity of Analytical Standards

The accuracy of LC-MS/MS results is directly dependent on the quality of the analytical standards used. Therefore, it is essential to use high-purity, well-characterized standards.

Certified Reference Materials (CRMs)

Certified Reference Materials (CRMs) are the highest quality standards available. They are produced by national metrology institutes or accredited reference material producers and are accompanied by a certificate that states the property values, uncertainty, and traceability.[2] Whenever possible, CRMs should be used to ensure the highest level of accuracy and traceability.

Purity Assessment

The purity of an analytical standard must be accurately known to prepare stock solutions of a precise concentration. Several methods can be used for purity assessment:

-

Chromatographic Methods (HPLC, GC): These methods can separate and quantify impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: qNMR is a primary ratio method that can be used for accurate purity determination.[6][7]

-

Mass Spectrometry (MS): Can be used to identify and confirm the structure of the standard and any impurities.[7][]

-

Differential Scanning Calorimetry (DSC): This technique can be used to determine the purity of highly pure, crystalline substances.[][9]

Table 1: Purity Requirements for Analytical Standards

| Standard Type | Recommended Purity | Notes |

| Certified Reference Material (CRM) | Stated on the certificate with uncertainty | Highest level of traceability. |

| Primary Reference Standard | ≥ 99.5% | Well-characterized, high-purity material. |

| Secondary Reference Standard | ≥ 98% | Purity should be well-documented. |

| Internal Standard | Should be free of the corresponding analyte | Isotopic purity is critical for SIL-IS. |

Preparation of Standard Solutions

The accurate preparation of stock and working standard solutions is a critical step in the analytical workflow.

Stock Solutions

Stock solutions are concentrated solutions of the analytical standard from which working solutions are prepared.

Experimental Protocol: Preparation of a Primary Stock Solution

-

Select a high-purity analytical standard: Ensure the certificate of analysis (CoA) is available, detailing the purity and any corrections needed (e.g., for water content or residual solvents).

-

Choose an appropriate solvent: The standard should be highly soluble and stable in the chosen solvent.

-

Accurately weigh the standard: Use a calibrated analytical balance to weigh the required amount of the standard.

-

Dissolve the standard: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a portion of the solvent and sonicate or vortex to ensure complete dissolution.

-

Dilute to volume: Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly.

-

Calculate the exact concentration: Correct the weighed amount for the purity of the standard as stated on the CoA.

-

Storage: Store the stock solution in an appropriate container at a specified temperature (e.g., refrigerated or frozen) and protect it from light if necessary.

Working Solutions and Calibration Standards

Working solutions and calibration standards are prepared by serial dilution of the stock solution.

Table 2: Example Calibration Curve Concentration Levels

| Calibrator Level | Concentration (ng/mL) |

| LLOQ (Lower Limit of Quantification) | 1 |

| Cal 2 | 2.5 |

| Cal 3 | 5 |

| Cal 4 | 10 |

| Cal 5 | 25 |

| Cal 6 | 50 |

| Cal 7 | 100 |

| ULOQ (Upper Limit of Quantification) | 200 |

Method Validation Using Analytical Standards

Analytical standards are fundamental to the validation of bioanalytical methods to ensure they are fit for purpose. Key validation parameters are summarized below.

Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at the LLOQ).[10] |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

Stability of Analytical Standards

The stability of analytical standard solutions must be established to ensure that the concentration does not change over time under specific storage conditions.

Experimental Protocol: Stock Solution Stability Assessment

-

Prepare a fresh stock solution of the analytical standard.

-

Prepare a "stored" stock solution and store it under the intended storage conditions (e.g., -20°C) for a defined period.

-

On the day of analysis, prepare a fresh stock solution from the same lot of reference material.

-

Prepare dilutions of both the "stored" and "fresh" stock solutions to a concentration within the linear range of the analytical method.

-

Analyze the solutions by LC-MS/MS and compare the peak area responses.

-

Calculate the stability: The peak area of the stored solution should be within a predefined percentage (e.g., ±10%) of the fresh solution's peak area.

Logical Workflows and Diagrams

Visualizing the workflows involved in the management and use of analytical standards can improve understanding and reduce errors.

Workflow for Analytical Standard Management

Caption: Workflow for the management of analytical standards.

Decision Tree for Internal Standard Selection

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion

The proper selection, characterization, and use of analytical standards are foundational to achieving high-quality, reliable data in LC-MS/MS. This guide provides a framework for understanding and implementing best practices for analytical standards. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the integrity and validity of their analytical results.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. Quality control and analytical techniques for biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. nebiolab.com [nebiolab.com]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. anivet.au.dk [anivet.au.dk]

Safeguarding Deuterated Compounds: A Technical Guide to Safety Data Sheets and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety considerations and handling procedures for deuterated compounds. While often considered to have similar toxicological profiles to their non-deuterated counterparts, the subtle isotopic substitution can influence their metabolic pathways and reactivity. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle these valuable compounds safely and effectively.

Understanding the Safety Profile of Deuterated Compounds

Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, can lead to a phenomenon known as the kinetic isotope effect (KIE). This effect can result in a slower rate of chemical reactions, including metabolic processes in the body.[1][2] In drug development, this can be advantageous, potentially leading to a more favorable pharmacokinetic profile or reduced toxicity if a metabolite is the harmful agent.[3][4] However, from a safety handling perspective, it is prudent to assume that the intrinsic toxicity of a deuterated compound is comparable to its non-deuterated analog unless specific data indicates otherwise. The Safety Data Sheet (SDS) remains the primary source of safety information.

The Kinetic Isotope Effect and Toxicological Implications

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] Consequently, reactions involving the cleavage of a C-D bond as the rate-determining step will proceed more slowly.[2] This is particularly relevant for metabolism mediated by cytochrome P450 enzymes, where C-H bond cleavage is a common step.[5][6]

The toxicological implications of the KIE are twofold:

-

Decreased toxicity: If the toxicity of a compound is primarily due to a harmful metabolite, slowing down its formation through deuteration can lead to a safer profile.[7]

-

Increased toxicity or no change: If the parent compound is the primary toxic agent, or if deuteration shunts metabolism towards a more toxic pathway, the toxicity could be increased or remain unchanged.

Therefore, a thorough risk assessment for novel deuterated compounds should include studies on their metabolic fate and toxicological profile.

Safety Data Summaries for Common Deuterated Solvents

For routine laboratory applications, researchers frequently encounter a range of deuterated solvents. While their macroscopic physical properties are very similar to their protonated versions, their hazard profiles should be carefully reviewed. Below are summary tables of key safety data for several common deuterated solvents, compiled from their respective Safety Data Sheets.

Table 1: Safety Data for Deuterium Oxide (D₂O)

| Property | Value | References |

| CAS Number | 7789-20-0 | [8] |

| Physical State | Liquid | [8] |

| Appearance | Colorless | [8] |

| Hazards | Not classified as hazardous | [2][8] |

| First Aid: Skin Contact | Wash off with soap and plenty of water. | [9] |

| First Aid: Eye Contact | Flush eyes with water as a precaution. | [9] |

| First Aid: Ingestion | Rinse mouth with water. | [9] |

Table 2: Safety Data for Deuterated Chloroform (CDCl₃)

| Property | Value | References |

| CAS Number | 865-49-6 | [10] |

| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Toxic if inhaled, Suspected of causing cancer, Suspected of damaging fertility or the unborn child, Causes damage to organs through prolonged or repeated exposure. | [11][12] |

| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. | [11] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/ physician. | [12] |

| First Aid: Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. Rinse mouth. | [12] |

Table 3: Safety Data for Deuterated Dimethyl Sulfoxide (DMSO-d₆)

| Property | Value | References |

| CAS Number | 2206-27-1 | [13] |

| Hazards | Combustible liquid. | [14] |

| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. | [14] |

| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [14] |

| First Aid: Inhalation | Remove to fresh air. | [14] |

| First Aid: Ingestion | Clean mouth with water and drink afterwards plenty of water. | [14] |

Table 4: Safety Data for Deuterated Methanol (CD₃OD)

| Property | Value | References |

| CAS Number | 811-98-3 | [15] |

| Hazards | Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes damage to organs. | [16][17] |

| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. Call a physician immediately. | [16] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] |

| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor. | [16] |

| First Aid: Ingestion | IF SWALLOWED: Immediately call a POISON CENTER/ doctor. | [16] |

Table 5: Safety Data for Deuterated Benzene (C₆D₆)

| Property | Value | References |

| CAS Number | 1076-43-3 | [19] |

| Hazards | Highly flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation, Causes serious eye irritation, May cause genetic defects, May cause cancer, Causes damage to organs through prolonged or repeated exposure, Harmful to aquatic life with long lasting effects. | [18] |

| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water. | [18] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] |

| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. | [16] |

| First Aid: Ingestion | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Do NOT induce vomiting. | [18] |

Experimental Protocols for Safe Handling

Adherence to robust experimental protocols is paramount for ensuring the safety of laboratory personnel and the integrity of the research. The following sections outline key methodologies for the safe handling of deuterated compounds.

General Laboratory Safety Practices

Standard safe laboratory practices form the foundation for handling any chemical, including deuterated compounds. These include:

-

Engineering Controls: Always work in a well-ventilated area. For volatile or hazardous compounds, a chemical fume hood is mandatory.

-

Personal Protective Equipment (PPE): The selection of PPE should be based on a risk assessment of the specific compound and procedure. The decision-making process for PPE selection is outlined in the diagram below.

-

Hygiene: Avoid skin and eye contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Preventing Atmospheric Moisture Contamination

For many applications, particularly NMR spectroscopy, preventing contamination with atmospheric water is crucial for data quality. Most deuterated solvents are hygroscopic and will readily absorb moisture. The following workflow minimizes water contamination:

Spill and Emergency Procedures

In the event of a spill or exposure, prompt and appropriate action is critical.

-

Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area.

-

Major Spills: Evacuate the area and prevent entry. If the substance is flammable, remove all ignition sources. Contact your institution's emergency response team.

-

Personnel Exposure: Follow the first aid measures outlined in the SDS for the specific compound. In general, for skin contact, flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes. Seek medical attention for any significant exposure.

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of deuterated compounds and ensuring laboratory safety.

-

Storage: Store deuterated compounds in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials. Some deuterated solvents, such as deuterated chloroform, are light-sensitive and should be stored in amber bottles. Refrigeration may be required for certain compounds to prolong their shelf life.

-

Disposal: Dispose of deuterated compounds in accordance with local, state, and federal regulations. They should be treated as hazardous waste, corresponding to the hazards of their non-deuterated analogs.

By understanding the unique properties of deuterated compounds and adhering to these safety and handling guidelines, researchers can minimize risks and ensure the successful application of these powerful tools in their scientific endeavors. Always consult the specific Safety Data Sheet for the compound you are working with before initiating any new procedure.

References

- 1. Portico [access.portico.org]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. salamandra.net [salamandra.net]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Deuterated Solvents - Methanol [fishersci.fi]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 12. carlroth.com [carlroth.com]

- 13. geneseo.edu [geneseo.edu]

- 14. Methanol-D4 | CH4O | CID 71568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Methanol-d4 D 99atom 811-98-3 [sigmaaldrich.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Benzene-D6 | C6H6 | CID 71601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Safeguarding Precision: A Technical Guide to the Storage and Stability of Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science and drug development, deuterated standards are indispensable tools for ensuring the accuracy and reliability of quantitative analyses. Their use as internal standards in mass spectrometry-based assays is fundamental to correcting for experimental variability. However, the integrity of these critical reagents is contingent upon meticulous storage and handling to prevent degradation and isotopic exchange, which can compromise experimental results. This in-depth technical guide provides a comprehensive overview of the core considerations for the storage and stability of deuterated standards, complete with experimental protocols and data presentation frameworks.

Fundamental Principles of Deuterated Standard Stability

The utility of a deuterated standard hinges on its chemical and isotopic stability. The substitution of hydrogen with deuterium, a heavier and stable isotope, imparts a stronger covalent bond (C-D vs. C-H). This "kinetic isotope effect" can enhance the metabolic stability of a molecule by slowing down enzymatic cleavage of the C-D bond.[1] However, the overall stability of a deuterated standard is a multifaceted issue influenced by its molecular structure, the position of the deuterium labels, and the external environment.

Several factors can compromise the integrity of deuterated standards:

-

Hydrogen-Deuterium (H/D) Exchange: This is a chemical reaction where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding environment, such as from protic solvents or atmospheric moisture.[1] This process diminishes the isotopic enrichment of the standard, leading to inaccurate quantification.[1]

-

Chemical Degradation: Like their non-deuterated counterparts, these standards are susceptible to degradation through pathways such as hydrolysis, oxidation, and photolysis.

-

Physical Instability: This can include precipitation out of solution, adsorption to container surfaces, or changes in physical form.

Recommended Storage and Handling Practices

Proper storage and handling are paramount to preserving the chemical and isotopic purity of deuterated standards.

Table 1: General Recommendations for Storage of Deuterated Standards

| Form | Recommended Temperature | Light Protection | Atmosphere | Container |

| Solid/Lyophilized Powder | -20°C or colder | Required (Amber vial or stored in the dark) | Inert gas (Argon or Nitrogen); Desiccated | Tightly sealed vial |

| Stock Solutions (in Aprotic Solvents) | -20°C (Long-term) or 2-8°C (Short-term) | Required (Amber vial) | Inert gas overlay | Tightly sealed glass vial with PTFE-lined cap |

| Working Solutions | 2-8°C | Required (Amber vial) | N/A | Tightly sealed autosampler vials |

Best Practices for Handling:

-

Acclimatization: Before opening, allow vials stored at low temperatures to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold standard.

-

Inert Atmosphere: When handling solid compounds, it is best to do so under an inert atmosphere, such as in a glove box, to minimize exposure to moisture and oxygen.

-

Solvent Choice: Whenever possible, use aprotic and anhydrous solvents (e.g., acetonitrile, DMSO) for reconstitution and preparing stock solutions to minimize the risk of H/D exchange.

-

pH Control: For aqueous solutions, maintain a pH near neutral, as both acidic and basic conditions can catalyze H/D exchange. The minimum rate of exchange for many compounds is often observed around pH 2.5-3.

-

Fresh Preparations: Prepare working solutions fresh as needed to reduce the risk of degradation or adsorption to container walls, especially for low-concentration solutions.[1]

-

Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound and introduce moisture. Aliquoting stock solutions into smaller, single-use vials is recommended.

Factors Influencing the Stability of Deuterated Standards

The stability of a deuterated standard is intrinsically linked to its chemical structure and the environment to which it is exposed.

Position of the Deuterium Label

The location of the deuterium atoms within the molecule is a critical determinant of isotopic stability.

-

Labile Positions: Deuterium atoms attached to heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange with protons from the solvent.

-

Activated Positions: Carbons adjacent to carbonyl groups (α-carbons) can also be prone to H/D exchange through enolization, especially under acidic or basic conditions.

-

Stable Positions: Deuterium labels on aromatic rings or aliphatic chains, where they are not activated by adjacent functional groups, are generally considered stable and non-exchangeable.

Chemical Environment

The chemical environment plays a significant role in both isotopic and chemical stability.

-

Solvent: Protic solvents (e.g., water, methanol) can serve as a source of protons for H/D exchange. The use of aprotic, anhydrous solvents is preferred for long-term storage of solutions.

-

pH: As previously mentioned, extremes in pH can catalyze both H/D exchange and chemical degradation pathways like hydrolysis.

-

Temperature: Elevated temperatures accelerate the rates of both chemical degradation and H/D exchange.

-

Light: Exposure to light, particularly UV light, can induce photolytic degradation.

-

Oxygen: The presence of oxygen can lead to oxidative degradation.

Experimental Protocols for Stability Assessment

A thorough evaluation of the stability of a deuterated standard is crucial, especially in regulated bioanalysis. The following are key experimental protocols for this purpose.

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and pathways under stress conditions.

Methodology:

-

Prepare Stress Samples:

-

Acid Hydrolysis: Dissolve the deuterated standard in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the standard in 0.1 M NaOH and incubate at a specified temperature.

-

Oxidative Degradation: Dissolve the standard in a solution of 3% hydrogen peroxide and incubate.

-

Thermal Degradation: Store the solid standard or a solution in a sealed vial at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the standard to a controlled light source in a photostability chamber.

-

-

Time Points: Collect samples at various time points for each stress condition.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

-

Quantification and Identification: Quantify the amount of the parent deuterated standard remaining and identify any major degradation products. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structures of the degradation products.

Assessment of Hydrogen-Deuterium (H/D) Back-Exchange

This experiment is crucial to determine the isotopic stability of the deuterated standard under conditions relevant to its intended use.

Methodology:

-

Sample Preparation: Prepare a stock solution of the deuterated compound in an aprotic, anhydrous solvent. Spike a known concentration of this stock solution into the test medium (e.g., buffer at a specific pH, biological matrix like plasma).

-

Incubation: Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).

-

Time-Point Sampling: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Quenching and Extraction: Immediately stop any enzymatic activity by adding a quenching solution (e.g., cold acetonitrile). If necessary, extract the compound from the matrix.

-

Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.

-

Data Interpretation: Calculate the percentage of the fully deuterated form remaining at each time point to determine the rate of exchange.

Isotopic Purity Determination

The isotopic purity of a deuterated standard should be confirmed upon receipt and periodically thereafter.

Methodology using High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a solution of the deuterated standard in a suitable solvent at a concentration of approximately 1 µg/mL.

-

Instrumentation: Use a calibrated high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer and acquire data in full scan mode over a mass range that includes all potential isotopologues.

-

Data Analysis: Determine the relative abundance of each isotopologue from the mass spectrum. Calculate the isotopic enrichment by dividing the sum of the intensities of the deuterated species by the sum of the intensities of all species.

Methodology using Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a quantitative ¹H NMR spectrum. The residual proton signals are integrated and compared to the integral of an internal standard to calculate the amount of non-deuterated and partially deuterated species.

-

²H NMR: Acquire a ²H NMR spectrum to directly observe the deuterium signals. The integral of these signals can be used to confirm the isotopic enrichment.

Data Presentation for Stability Studies

Clear and concise presentation of stability data is crucial for interpretation and regulatory submissions. The following tables provide a framework for summarizing quantitative stability data.

Table 2: Summary of Forced Degradation Study Results for [Deuterated Compound Name]

| Stress Condition | Duration | Temperature | % Parent Compound Remaining | Major Degradation Products (m/z) |

| 0.1 M HCl | 24 hours | 60°C | 85.2 | 254.1, 272.1 |

| 0.1 M NaOH | 24 hours | 60°C | 78.5 | 298.2 |

| 3% H₂O₂ | 24 hours | Room Temp | 92.1 | 314.2 (Oxidized product) |

| Heat (Solid) | 7 days | 80°C | 98.7 | Not Detected |

| Photostability | 24 hours | ICH Lightbox | 95.3 | 312.2 |

Table 3: H/D Back-Exchange Stability of [Deuterated Compound Name] in Human Plasma at 37°C

| Incubation Time (hours) | % Fully Deuterated (d_n_) Remaining | % d_n-1_ Formed | % d_n-2_ Formed |

| 0 | 99.8 | 0.2 | <0.1 |

| 1 | 99.5 | 0.5 | <0.1 |

| 4 | 98.9 | 1.0 | 0.1 |

| 8 | 98.2 | 1.6 | 0.2 |

| 24 | 96.5 | 3.0 | 0.5 |

Case Study: Deuterated Tracers in Metabolic Pathways

The stability of the deuterium label is critically important when these compounds are used as tracers to elucidate metabolic pathways. Any loss or exchange of the deuterium can lead to misinterpretation of the metabolic flux.

Conclusion

References

A Guide to Quantitative Analysis Using Internal Standards: Principles and Practice for Drug Development Professionals

An In-depth Technical Guide for Researchers and Scientists

In the landscape of drug development and analytical sciences, the demand for precise and accurate quantification of therapeutic agents, metabolites, and biomarkers is paramount. This technical guide provides a comprehensive overview of quantitative analysis using the internal standard method, a cornerstone technique for achieving reliable and reproducible results in complex matrices. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement this robust analytical approach.

The Imperative for Internal Standards in Quantitative Analysis

Quantitative analysis aims to determine the exact amount of a specific substance (the analyte) within a sample. However, the analytical process is susceptible to various sources of error that can compromise the accuracy and precision of the results.[1] An internal standard (IS) is a compound with a known concentration that is added to every sample, including calibration standards and quality control samples, at the beginning of the analytical workflow.[2] The primary function of an internal standard is to compensate for variations that may occur during sample preparation and analysis.[3]

By adding a constant amount of an internal standard, analysts can correct for several key sources of variability:

-

Sample Preparation Losses: Steps such as extraction, evaporation, and reconstitution can lead to the physical loss of the analyte.[3]

-

Injection Volume Variations: Minor inconsistencies in the volume of sample injected into the analytical instrument can cause proportional changes in the analyte's signal.

-

Instrumental Drift: The sensitivity of analytical instruments, such as mass spectrometers, can fluctuate over time.[1]

-

Matrix Effects: Components of the sample matrix (e.g., plasma, urine) can interfere with the analyte's signal, either enhancing or suppressing it, leading to inaccurate quantification.[1]

The fundamental principle of the internal standard method is the use of a response ratio, calculated by dividing the analyte's signal by the internal standard's signal.[4] This ratio is then used for quantification, effectively normalizing the analyte's response and mitigating the impact of the aforementioned sources of error.[4]

Selecting the Ideal Internal Standard

The choice of an appropriate internal standard is critical to the success of a quantitative assay.[4] An ideal internal standard should possess the following characteristics:

-

Chemical and Physical Similarity: The internal standard should be chemically and physically similar to the analyte to ensure it behaves similarly during sample preparation and analysis.[4]

-

Absence in the Sample: The internal standard must not be naturally present in the samples being analyzed.[1]

-

Chromatographic Resolution: In chromatographic methods, the internal standard's peak should be well-resolved from the analyte's peak and any other interfering components in the sample.

-

Signal Stability and Non-interference: The internal standard should be stable throughout the analytical process and its signal should not interfere with the analyte's signal.[1]

The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.[5] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, carbon-13, nitrogen-15).[5] This near-identical chemical nature ensures that it co-elutes with the analyte in chromatography and experiences the same matrix effects, providing the most accurate correction.[5] When a SIL internal standard is not available, a structural analog of the analyte can be used.

Experimental Workflow and Protocols

The successful implementation of the internal standard method requires a meticulously planned and executed experimental protocol. The following sections detail the key stages of a typical quantitative analysis workflow using an internal standard, with a focus on liquid chromatography-mass spectrometry (LC-MS), a widely used technique in drug development.

Materials and Reagents

-

Analyte reference standard

-

Internal standard (preferably a stable isotope-labeled version of the analyte)

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Acids or bases for pH adjustment (e.g., formic acid, ammonium hydroxide)

-

Blank biological matrix (e.g., human plasma, rat urine)

Preparation of Standard and Sample Solutions

3.2.1. Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard in a suitable solvent at a known concentration (e.g., 1 mg/mL).

3.2.2. Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the stock solution. These will be used to create the calibration curve.

3.2.3. Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration. This solution will be added to all calibration standards, quality control (QC) samples, and unknown study samples.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting drugs from biological matrices like plasma.

-

Aliquoting: In a microcentrifuge tube, add a specific volume (e.g., 100 µL) of the calibration standard, QC sample, or unknown sample.

-

Internal Standard Addition: Add a fixed volume (e.g., 10 µL) of the internal standard spiking solution to each tube.

-

Vortexing: Briefly vortex each tube to ensure thorough mixing of the sample and the internal standard.

-

Precipitation: Add a precipitating agent, such as cold acetonitrile (typically 3-4 times the sample volume), to each tube to precipitate the proteins.

-

Vortexing: Vigorously vortex each tube for approximately 30 seconds.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-